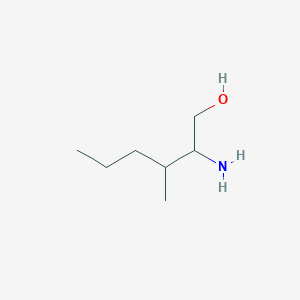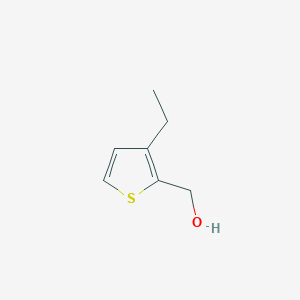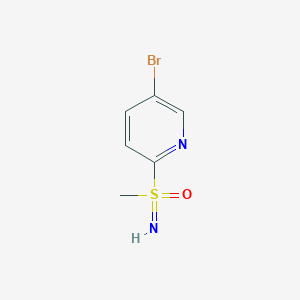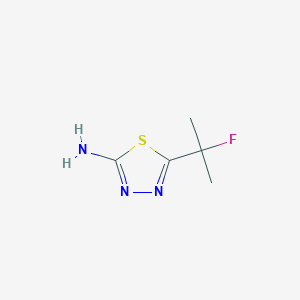
(S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol is an organic compound with a molecular formula of C9H12ClNO. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound features an amino group (-NH2) and a hydroxyl group (-OH) attached to a carbon atom that is also bonded to a 4-chloro-2-methylphenyl group. The presence of these functional groups makes it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 4-chloro-2-methylbenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield the desired amino alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalytic hydrogenation techniques. This method allows for the efficient reduction of the nitroalkene intermediate under controlled conditions, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the chlorine atom.
Major Products Formed
Oxidation: Formation of 4-chloro-2-methylbenzaldehyde or 4-chloro-2-methylbenzoic acid.
Reduction: Formation of 2-(4-chloro-2-methylphenyl)ethanamine.
Substitution: Formation of 2-amino-2-(4-azido-2-methylphenyl)ethan-1-ol or 2-amino-2-(4-cyano-2-methylphenyl)ethan-1-ol.
Aplicaciones Científicas De Investigación
(S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. This interaction can modulate the activity of these proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
®-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-(4-chlorophenyl)ethan-1-ol: Lacks the methyl group, resulting in different reactivity and applications.
2-Amino-2-(4-methylphenyl)ethan-1-ol:
Uniqueness
(S)-2-Amino-2-(4-chloro-2-methylphenyl)ethan-1-ol is unique due to its specific combination of functional groups and chiral nature. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(4-chloro-2-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-4-7(10)2-3-8(6)9(11)5-12/h2-4,9,12H,5,11H2,1H3/t9-/m1/s1 |
Clave InChI |
YPNQALBICLXJLZ-SECBINFHSA-N |
SMILES isomérico |
CC1=C(C=CC(=C1)Cl)[C@@H](CO)N |
SMILES canónico |
CC1=C(C=CC(=C1)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-methyl-8-oxo-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-2-carboxylicacid](/img/structure/B13619093.png)
![[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)phenyl]methanol](/img/structure/B13619116.png)
